3-Methylhept-2-ene-1,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylhept-2-ene-1,7-diol is an organic compound with the molecular formula C8H16O2 It features a double bond at the second carbon and hydroxyl groups at the first and seventh carbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylhept-2-ene-1,7-diol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 3-methylhept-2-yne, followed by selective reduction. The reaction typically requires a hydroboration reagent such as borane-tetrahydrofuran complex, followed by oxidation with hydrogen peroxide in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of 3-methylhept-2-yne using a palladium catalyst under controlled conditions. This method ensures high yield and purity of the desired diol.
Chemical Reactions Analysis
Types of Reactions
3-Methylhept-2-ene-1,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to yield 3-methylheptane-1,7-diol.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 3-Methylhept-2-one-1,7-diol or 3-Methylhept-2-ene-1,7-dione.
Reduction: 3-Methylheptane-1,7-diol.
Substitution: 3-Methylhept-2-ene-1,7-dihalide.
Scientific Research Applications
3-Methylhept-2-ene-1,7-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methylhept-2-ene-1,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond may participate in addition reactions, altering the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
3-Methylhept-2-ene-1-ol: Similar structure but with only one hydroxyl group.
3-Methylheptane-1,7-diol: Lacks the double bond, making it less reactive in certain reactions.
2-Heptene-1,7-diol: Different position of the double bond, affecting its chemical properties.
Properties
CAS No. |
174317-90-9 |
---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3-methylhept-2-ene-1,7-diol |
InChI |
InChI=1S/C8H16O2/c1-8(5-7-10)4-2-3-6-9/h5,9-10H,2-4,6-7H2,1H3 |
InChI Key |
YLCOXJTXIOKWNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.